

The Biological Activity of PF-06260933: An In-Depth Technical Guide

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Compound of Interest

Compound Name: PF-06260933

Cat. No.: B15605689

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For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06260933 is a potent and selective, orally active small-molecule inhibitor of the Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4).[1][2][3][4] MAP4K4, a member of the STE20/MAP4K family of serine/threonine protein kinases, is a key regulator of various cellular processes, including inflammation, insulin signaling, and endothelial function.[3][5] By competitively binding to the ATP-binding site of MAP4K4, **PF-06260933** effectively blocks its kinase activity, leading to the modulation of downstream signaling pathways such as the c-Jun N-terminal kinase (JNK) and nuclear factor-kappa B (NF-κB) cascades.[3] This inhibitory action translates into a range of biological effects, including anti-inflammatory and insulin-sensitizing properties, which are currently being investigated for their therapeutic potential in metabolic and inflammatory diseases.[3][4]

Quantitative Data Summary

The biological activity of **PF-06260933** has been characterized through a series of in vitro and in vivo studies. The following tables summarize the key quantitative data from these experiments.

In Vitro Potency and Selectivity

Target	Assay Type	IC50	Reference(s)
MAP4K4	Kinase Assay	3.7 nM	[1][2][4]
~11 nM	[3]		
140 nM	[6]		
MINK1	Kinase Assay	8 nM	[7]
TNIK	Kinase Assay	15 nM	[7]
Panel of 41 other kinases	Kinase Assay	>1 μ M	[7]

Cellular Activity

Biological Process	Cell Type	Assay	Key Finding	Reference(s)
Cellular MAP4K4 Inhibition	General	Cellular Assay	IC50: 160 nM	[1][2]
Anti-inflammatory Activity	LPS-stimulated human monocytes	TNF- α production	IC50: ~100 nM	[3]
Insulin Sensitization	Human skeletal muscle cells	Insulin-stimulated glucose uptake	>50% enhancement	[3]
Antiviral Activity	Human foreskin fibroblast (HFF) cells	CMV strain AD169 replication	EC50: 9.6 μ M	[7]
CMV strain Merlin(R1111) replication	EC50: 13.3 μ M	[7]		
Anti-platelet Aggregation	Isolated human platelets	Collagen-induced aggregation	70.9% inhibition at 20 μ M	[7]
Thrombin-induced aggregation	61.2% inhibition at 20 μ M	[7]		

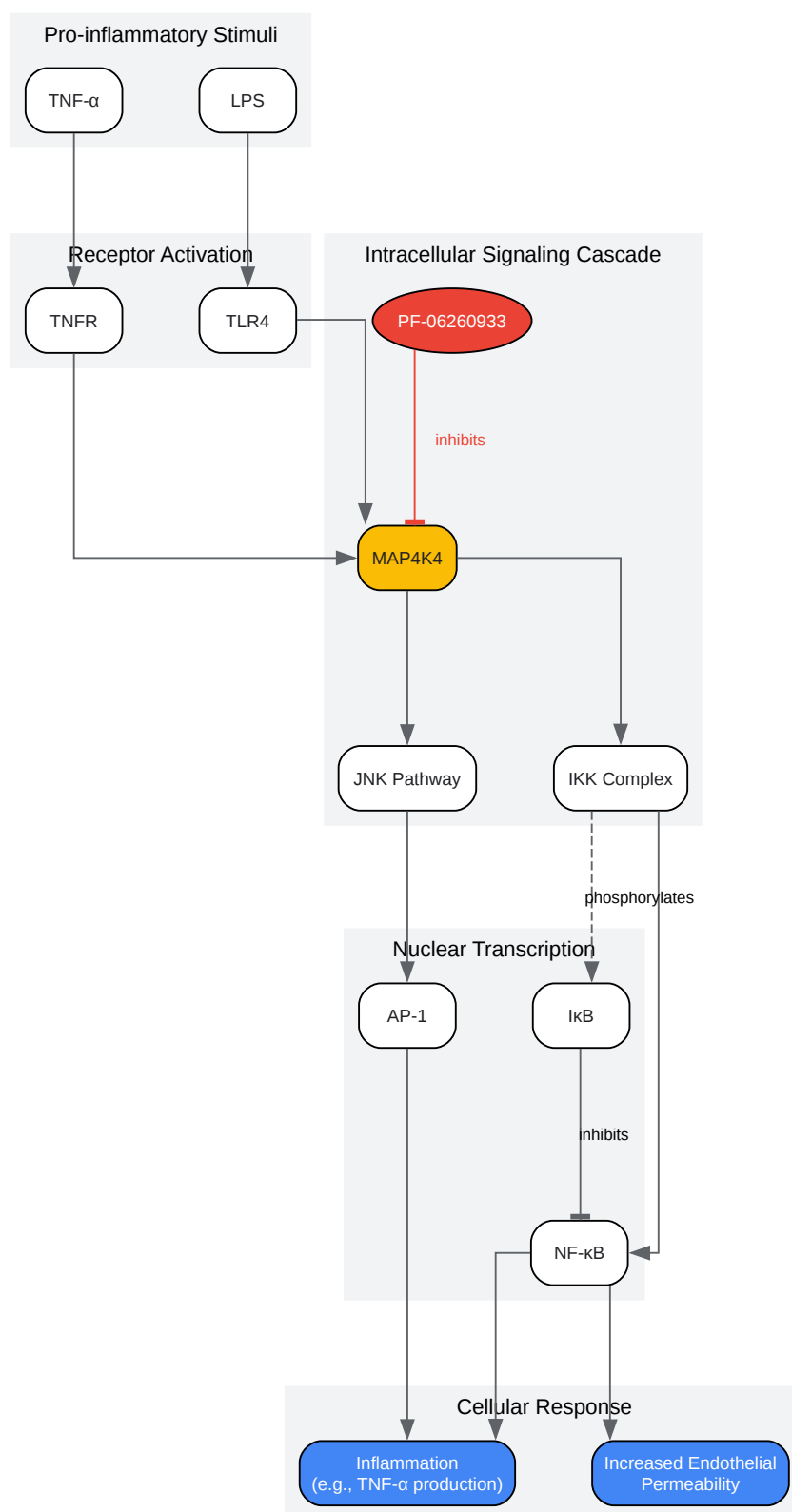
In Vivo Efficacy

Animal Model	Condition	Dosage	Key Finding	Reference(s)
ApoE-/- and Ldlr-/- mice	Atherosclerosis	10 mg/kg, orally	46.0% vs 25.5% plaque regression/amelioration	[1][2]
ob/ob mice	Hyperglycemia	15 mg/kg	Reduction in fasting blood glucose	[7]
Insulin-resistant mouse models	Insulin Resistance	Not specified	Improved glucose tolerance and reduced fasting blood glucose	[3]
Wild-type mice	LPS-induced inflammation	15 mg/kg	Decreased TNF- α levels	[7]

Signaling Pathways and Experimental Workflows

MAP4K4 Signaling Pathway

The primary mechanism of action of **PF-06260933** is the inhibition of MAP4K4, which is an upstream regulator of the JNK and NF- κ B signaling pathways. These pathways are crucial in mediating inflammatory responses and are implicated in the pathogenesis of various diseases.

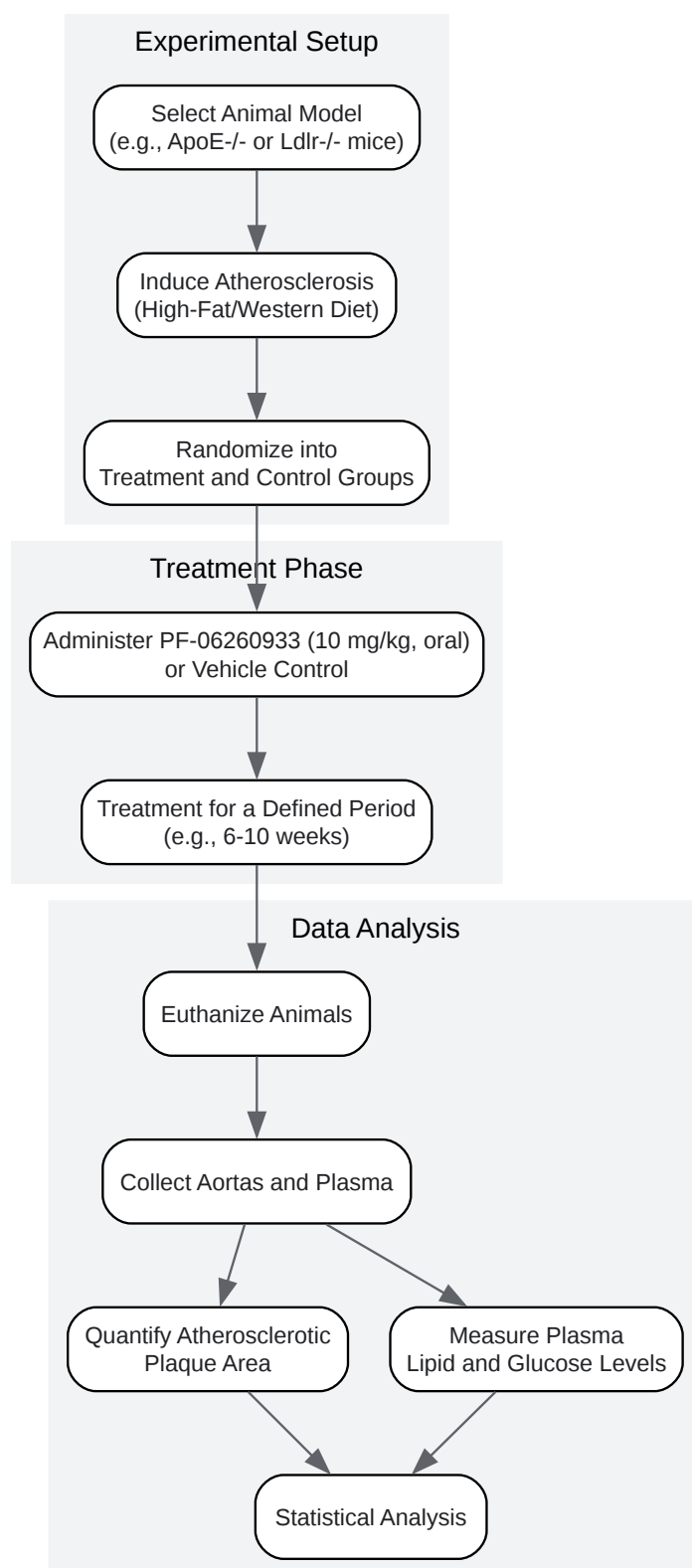


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Caption: MAP4K4 signaling cascade leading to inflammation.

In Vivo Atherosclerosis Study Workflow

The in vivo efficacy of **PF-06260933** in an atherosclerosis model is a key indicator of its therapeutic potential. The following diagram outlines the typical experimental workflow for such a study.



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Caption: Workflow for in vivo atherosclerosis studies.

Experimental Protocols

MAP4K4 Kinase Inhibition Assay

The inhibitory activity of **PF-06260933** against MAP4K4 is typically determined using a biochemical kinase assay. A common method is a FRET-based assay that utilizes the catalytic domain of human recombinant MAP4K4.[5] The assay measures the phosphorylation of a substrate peptide by the kinase in the presence of various concentrations of the inhibitor. The IC50 value is then calculated from the dose-response curve.

Cellular TNF- α Production Assay

The anti-inflammatory effect of **PF-06260933** is assessed by measuring its ability to inhibit TNF- α production in stimulated immune cells.[3]

- **Cell Culture:** Human monocytes are isolated from peripheral blood and cultured in appropriate media.
- **Stimulation:** The cells are stimulated with lipopolysaccharide (LPS) to induce the production of TNF- α .
- **Inhibitor Treatment:** The cells are pre-incubated with varying concentrations of **PF-06260933** before LPS stimulation.
- **Quantification:** After a suitable incubation period, the concentration of TNF- α in the cell culture supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).
- **Data Analysis:** The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined.

In Vivo Atherosclerosis Mouse Model

The efficacy of **PF-06260933** in reducing atherosclerosis is evaluated in genetically modified mouse models that are prone to developing atherosclerotic plaques.[1][8]

- **Animal Models:** Apolipoprotein E-deficient (ApoE^{-/-}) or LDL receptor-deficient (Ldlr^{-/-}) mice are commonly used.[9] These mice develop hypercholesterolemia and atherosclerotic lesions, especially when fed a high-fat diet.[9]

- **Diet:** The mice are fed a Western-type high-fat diet to accelerate the development of atherosclerosis.
- **Drug Administration:** **PF-06260933** is administered orally at a dose of 10 mg/kg, typically twice daily, for a period of 6 to 10 weeks.^[1] A vehicle control group receives the same treatment without the active compound.
- **Atherosclerotic Plaque Analysis:** After the treatment period, the mice are euthanized, and the aortas are dissected. The atherosclerotic plaques in the aorta are stained (e.g., with Oil Red O) and the total plaque area is quantified.
- **Plasma Analysis:** Blood samples are collected to measure plasma levels of lipids (e.g., cholesterol, triglycerides) and glucose.

Endothelial Permeability Assay

The effect of **PF-06260933** on endothelial barrier function can be assessed using an in vitro endothelial permeability assay.^[1]

- **Cell Culture:** Human umbilical vein endothelial cells (HUVECs) are cultured to form a confluent monolayer on a semi-permeable membrane in a Transwell insert.
- **Treatment:** The endothelial cell monolayer is treated with an inflammatory stimulus, such as TNF- α , to induce an increase in permeability. The effect of **PF-06260933** is tested by pre-incubating the cells with the compound before adding the stimulus.
- **Permeability Measurement:** A fluorescently labeled high-molecular-weight dextran is added to the upper chamber of the Transwell. The amount of dextran that passes through the endothelial monolayer into the lower chamber over a specific time period is measured using a fluorescence plate reader.
- **Data Analysis:** The permeability is expressed as the percentage of dextran that has crossed the monolayer. The effect of **PF-06260933** is determined by comparing the permeability in the treated group to the control group.

Conclusion

PF-06260933 is a well-characterized, potent, and selective inhibitor of MAP4K4 with demonstrated biological activity in a range of in vitro and in vivo models. Its ability to modulate inflammatory and metabolic pathways through the inhibition of the JNK and NF- κ B signaling cascades highlights its potential as a therapeutic agent for diseases with an inflammatory or metabolic component. The quantitative data and experimental protocols summarized in this guide provide a comprehensive overview of the biological activity of **PF-06260933** for researchers and drug development professionals.

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